REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:3]=12.[Br:14]N1C(=O)CCC1=O.O>C(O)(=O)C>[Br:14][C:7]1[C:2]([Cl:1])=[C:3]2[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][NH:8][C:4]2=[N:5][CH:6]=1
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)NC=C2[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
70.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 18 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to get a light yellow slurry
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with a 2:2:1 (v/v/v) mixture of saturated sodium sulfite solution, water, and methanol
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Type
|
ADDITION
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Details
|
a 1:1 (v/v) mixture of methanol and water
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Type
|
CUSTOM
|
Details
|
The cake was dried in a vacuum at 50° C. oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.9 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |